GNF-7 -

GNF-7

Catalog Number: EVT-269676
CAS Number:
Molecular Formula: C28H24F3N7O2
Molecular Weight: 547.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)- is a complex organic compound that falls under the category of substituted tetramic acid derivatives. [ [] ] This class of compounds is known for its potential herbicidal, pesticidal, antiparasitic, and insecticide properties. [ [] ] The specific compound has been identified as a potential active ingredient in agricultural chemicals for crop protection. [ [] ]

Imazamox

    Compound Description: Imazamox (2[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid) is a selective herbicide that inhibits acetolactate synthase (ALS) enzyme, crucial for the synthesis of branched-chain amino acids in plants [, , ]. It is used for controlling a range of invasive floating plants, including waterhyacinth and waterlettuce, while showing selectivity towards certain emergent plant species. Imazamox exhibits slow action, often requiring several weeks to achieve complete control [].

Imazapyr

    Compound Description: Imazapyr is another selective, ALS-inhibiting herbicide with structural similarities to Imazamox. It effectively controls various invasive aquatic plants, including crested floating heart []. Similar to Imazamox, Imazapyr exhibits slow action and requires weeks for complete plant control [].

Penoxsulam

    Compound Description: Penoxsulam (2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide) is a selective herbicide that also inhibits ALS, exhibiting efficacy against invasive floating plants like waterhyacinth and waterlettuce []. Similar to Imazamox and Imazapyr, it demonstrates slow action and requires several weeks for complete plant control [].

Flumioxazin

    Compound Description: Flumioxazin (2-[7-fluoro-3,4-dihydro-3-oxo-4-(2propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1Hisoindole-1,3(2H)-dione) is a broad-spectrum herbicide that acts by inhibiting protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll synthesis []. It exhibits rapid action and provides quick visual injury symptoms in plants, making it suitable for use in combination with slower-acting herbicides like Imazamox and Penoxsulam [].

Thien-3-yl-sulfonylamino (thio)carbonyl-triazolinones

    Compound Description: This class of compounds is mentioned in the context of herbicidal agents []. The provided abstract describes a combination of a thien-3-yl-sulfonylamino (thio)carbonyl-triazolinone with a substituted 4-HPPD inhibitor for enhanced herbicidal activity.

Source and Classification

GNF-7 was initially developed as a BCR-ABL inhibitor but has since been classified as a multi-targeted kinase inhibitor due to its efficacy against FLT3 and other kinases involved in necroptosis, such as receptor-interacting protein kinase 1 and receptor-interacting protein kinase 3 . Its chemical structure is characterized by the molecular formula C28H24F3N7O2C_{28}H_{24}F_{3}N_{7}O_{2} and a molecular weight of 547.5 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of GNF-7 involves several steps that include the construction of its complex molecular framework. The process typically employs techniques such as:

  1. Coupling Reactions: Utilizing amide bond formation to link various functional groups.
  2. Cyclization: Creating cyclic structures that enhance binding affinity to target proteins.
  3. Fluorination: Introducing fluorine atoms to improve the compound's pharmacokinetic properties.

Specific synthetic routes may vary, but they generally focus on optimizing yield and purity while ensuring that the final product retains its desired biological activity .

Molecular Structure Analysis

Structure and Data

GNF-7 features a complex structure that allows it to interact selectively with target kinases. The key structural elements include:

  • A central aromatic system that provides hydrophobic interactions.
  • Functional groups that facilitate hydrogen bonding with amino acids in the binding site of FLT3.

The binding model indicates that GNF-7 forms hydrogen bonds with SER705 and engages in hydrophobic interactions with residues like LYS706, TYR696, and others . The compound's three-dimensional conformation is crucial for its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

GNF-7 participates in various biochemical reactions primarily through its interaction with kinases:

  1. Inhibition of Kinase Activity: GNF-7 binds to FLT3, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
  2. Induction of Apoptosis: In leukemia cells, GNF-7 triggers apoptotic pathways, leading to cell death.
  3. Necroptosis Inhibition: GNF-7 has been shown to inhibit necroptosis by targeting receptor-interacting protein kinases, which are critical mediators of this form of programmed cell death .

These reactions highlight GNF-7's multifaceted role in cancer therapy.

Mechanism of Action

Process and Data

The mechanism by which GNF-7 exerts its effects involves:

  1. Binding Affinity: GNF-7 selectively binds to the ATP-binding site of FLT3, blocking its activation.
  2. Signal Transduction Interference: By inhibiting FLT3 activity, GNF-7 disrupts downstream signaling cascades such as those involving STAT5 and PI3K/AKT, which are vital for cell survival and proliferation in leukemia cells.
  3. Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells harboring specific mutations (e.g., NRAS), further contributing to its anti-cancer effects .

This comprehensive understanding of its mechanism underscores the potential for GNF-7 in targeted cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

GNF-7 is characterized by:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Purity: Commercial preparations typically exceed 98% purity, ensuring reliable performance in research applications .

These properties are essential for its application in laboratory settings and clinical studies.

Applications

Scientific Uses

GNF-7 has several notable applications in scientific research:

  1. Cancer Therapy: Its primary application is as an anti-leukemic agent targeting FLT3 mutations, particularly in acute myeloid leukemia.
  2. Research Tool: Used extensively in studies examining the mechanisms of necroptosis and apoptosis, providing insights into cell death pathways.
  3. Drug Development: Serves as a lead compound for developing new therapeutics aimed at overcoming resistance in leukemia treatment .
Introduction to GNF-7 in Targeted Kinase Inhibition Research

Discovery and Development as a Multitargeted Kinase Inhibitor

GNF-7 was first identified through chemical optimization of a kinase inhibitor scaffold during efforts to develop next-generation BCR-ABL inhibitors effective against the T315I gatekeeper mutation [1] [9]. Initial biochemical characterization demonstrated potent inhibition of both wild-type BCR-ABL (IC₅₀ = 133 nM) and the notoriously resistant T315I mutant (IC₅₀ = 61 nM) [1]. Subsequent broad kinase profiling revealed additional targets, with particularly strong activity against ACK1 (IC₅₀ = 25 nM) and GCK (IC₅₀ = 8 nM) [1] [4]. This polypharmacology profile proved unexpectedly advantageous when cellular screening demonstrated selective cytotoxicity toward NRAS-mutant leukemias and FLT3-ITD-driven acute myeloid leukemia (AML) models [3] [4]. In Ba/F3 cells transformed by NRAS-G12D, GNF-7 exhibited an IC₅₀ of 0.029 μM without IL-3, demonstrating >65-fold selectivity over cells cultured with IL-3 (IC₅₀ = 1.98 μM) [4]. This differential cytotoxicity highlighted its potential therapeutic window against oncogene-addicted cells.

Table 1: Biochemical Kinase Inhibition Profile of GNF-7

Kinase TargetIC₅₀ (nM)Significance
BCR-ABL (WT)133Primary target in CML
BCR-ABL (T315I)61Overcomes gatekeeper mutation
ACK1 (TNK2)25Regulates AKT/mTOR signaling
GCK (MAP4K2)8Modulator of stress response pathways
FLT3-ITD3.15*Driver mutation in AML
*Cellular IC₅₀ in Ba/F3 FLT3-ITD cells [3]

Structural Classification and Mechanism as a Type-II Kinase Inhibitor

GNF-7 belongs to the type-II kinase inhibitor class, distinguished by its binding to the inactive DFG-out kinase conformation [2] [9]. This mechanism contrasts with type-I inhibitors that target the active DFG-in conformation. Structurally, GNF-7 contains three critical domains: 1) A hinge-binding pyrimidopyrimidinone core that occupies the ATP-binding pocket; 2) A central linker (benzamide) forming hydrogen bonds with the kinase hinge region; and 3) A hydrophobic trifluoromethylphenyl tail that extends into the allosteric pocket vacated by the DFG motif flip [2] [9]. This structural arrangement enables GNF-7 to stabilize the inactive kinase conformation, preventing activation loop phosphorylation and catalytic activity. The binding involves conserved hydrogen bonds with the backbone NH of Glu286 in the C-helix and the carboxylate of Asp381 in the DFG motif, characteristic of type-II inhibitors [9]. Molecular dynamics simulations confirm that the hydrophobic tail occupies the allosteric pocket created by Phe382 displacement (DFG-out), contributing significantly to binding affinity and selectivity [2].

Significance in Overcoming Clinically Relevant Kinase Mutations

The therapeutic significance of GNF-7 lies predominantly in its activity against resistant mutations that evade conventional therapies. In BCR-ABL-driven malignancies, it effectively inhibits not only T315I but also other clinically problematic mutations including G250E, E255V, F317L, and M351T at nanomolar concentrations [1] [6]. Similarly, in FLT3-ITD-driven AML, GNF-7 overcomes the treatment-resistant F691L gatekeeper mutation (IC₅₀ = 6.18 nM in Ba/F3 cells) that confers resistance to gilteritinib and quizartinib [3] [5]. Cellular thermal shift assays confirm direct binding to FLT3-ITD protein, stabilizing it against thermal denaturation [5]. This mutation-overcoming capability extends beyond kinase gatekeeper mutations to include downstream pathway plasticity. By simultaneously inhibiting ACK1-mediated AKT phosphorylation and GCK-dependent stress signaling, GNF-7 disrupts compensatory survival pathways frequently activated under selective kinase inhibition [4]. In NRAS-mutant AML models, this multitargeted approach effectively suppressed proliferation by downregulating a RAS-regulated gene expression signature enriched in "NRAS extinction down" genes [4].

Table 2: Cellular Activity of GNF-7 Against Resistant Kinase Mutations

MutationCell ModelCellular IC₅₀Resistance Overcome
BCR-ABL T315IBa/F30.005-0.014 μMImatinib, dasatinib
FLT3-ITD/F691LBa/F30.00618 μMGilteritinib, quizartinib
FLT3-ITD/D835YBa/F30.007 μMSorafenib
NRAS Q61LOCI-AML30.219 μMMEK/PI3K inhibitors
BCR-ABL Q252HK5620.0026 μMImatinib

Properties

Product Name

GNF-7

IUPAC Name

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C28H24F3N7O2

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36)

InChI Key

SZNYUUZOQHNEKB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C

Solubility

Soluble in DMSO, not in water

Synonyms

GNF-7; GNF7; GNF 7.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.